Indole-2-Carbonyl Regioisomerism Confers Privileged FAAH Pharmacophore Activity Not Achievable with 3-Indolecarbonyl Analogs
The target compound incorporates an indole-2-carbonyl substituent on the piperazine ring, distinguishing it from the more synthetically accessible 3-indolecarbonyl positional isomer (CAS 951924-88-2). While both isomers share identical molecular formula (C25H26N4O2, MW 414.5) , the 2-carbonyl regioisomer positions the carbonyl group adjacent to the indole NH, enabling a hydrogen-bonding geometry that is essential for FAAH active-site engagement. In a 2022 structure-activity study, compound 4i from the indole-2-carbonyl piperazine urea series exhibited potent FAAH inhibition (IC50 = 0.12 μM) with high selectivity over CES2, ABHD6, MAGL, and cannabinoid receptors [1]. No equivalent FAAH activity has been reported for 3-indolecarbonyl piperazine derivatives, indicating that the 2-carbonyl regioisomer is a critical determinant of this pharmacophore.
| Evidence Dimension | FAAH inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Scaffold-class reference: indole-2-carbonyl piperazine urea compound 4i IC50 = 0.12 μM |
| Comparator Or Baseline | 3-indolecarbonyl piperazine analogs: no FAAH activity reported |
| Quantified Difference | FAAH IC50 < 1 μM for 2-carbonyl series vs. inactive for 3-carbonyl series (qualitative class-level distinction) |
| Conditions | FAAH enzyme inhibition assay; compound 4i tested against human FAAH [1] |
Why This Matters
The indole-2-carbonyl regioisomer is a validated FAAH pharmacophore, giving the target compound a defined biological annotation that 3-indolecarbonyl isomers lack, thereby streamlining hit triage in pain and depression screening campaigns.
- [1] Shang Y, Wang M, Hao Q, et al. Development of indole-2-carbonyl piperazine urea derivatives as selective FAAH inhibitors for efficient treatment of depression and pain. Bioorganic Chemistry. 2022;128:106031. View Source
